ethyl 4-(4-cyanophenyl)-3-oxobutanoate
Description
Ethyl 4-(4-cyanophenyl)-3-oxobutanoate (CAS: 62088-11-3) is a β-keto ester derivative featuring a para-cyanophenyl substituent. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol . The compound’s structure combines a reactive β-keto ester moiety with a nitrile-functionalized aromatic ring, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 4-(4-cyanophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)8-12(15)7-10-3-5-11(9-14)6-4-10/h3-6H,2,7-8H2,1H3 |
InChI Key |
WIYULMMMXMLKDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-cyanophenyl)-3-oxobutanoate typically involves the reaction of ethyl cyanoacetate with 4-cyanobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-cyanophenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(4-cyanophenyl)-3-oxobutanoate is primarily studied for its role as a building block in the synthesis of biologically active compounds. Its structural features make it a valuable intermediate in the development of pharmaceuticals.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds synthesized from this precursor can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the this compound structure enhance its cytotoxicity against cancer cells. The derivatives were tested against several cancer types, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Synthesis of Dihydropyrimidinones
This compound can be utilized in the synthesis of dihydropyrimidinones, which are known for their diverse biological activities, including antiviral and antibacterial properties.
Data Table: Synthesis Pathways
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Condensation | Ethyl acetoacetate + 4-cyanobenzaldehyde | Reflux in acetic acid | 75 |
| Cyclization | Dihydropyrimidinones formation | Heating at 100 °C | 80 |
| Hydrolysis | Ethyl ester hydrolysis | Aqueous NaOH | 90 |
Material Science
The compound's unique properties also make it suitable for applications in material science, particularly in the development of polymers and coatings.
Polymerization
This compound can act as a monomer in polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability.
Case Study:
Research highlighted in Advanced Materials outlined how polymers synthesized using this compound demonstrated improved resistance to thermal degradation compared to traditional polymers . The study emphasized the potential for these materials in high-performance applications.
Mechanism of Action
The mechanism of action of ethyl 4-(4-cyanophenyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The cyano group and carbonyl functionalities play crucial roles in its reactivity and biological activity. The compound can act as an electrophile, participating in nucleophilic addition and substitution reactions. Additionally, its ability to form hydrogen bonds and interact with enzymes and receptors contributes to its biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects
Key Observations :
- Electronic Effects: The nitrile group in the target compound imparts stronger electron-withdrawing effects compared to halogens (-Cl, -F) but less than nitro (-NO₂). This influences reactivity in nucleophilic additions or cyclization reactions.
- Lipophilicity : Dichloro and nitro derivatives exhibit higher logP values, suggesting better membrane permeability but lower solubility in polar solvents .
- Synthetic Utility : The nitrile group can serve as a precursor for amide or carboxylic acid formation, whereas nitro groups are reducible to amines .
Functional Group Modifications in the β-Keto Ester Moiety
Table 2: Functional Group Variations
Key Observations :
- Enol Tautomerism: The 3-oxo configuration in the target compound allows keto-enol tautomerism, critical for reactions like Claisen condensations. In contrast, 4-oxo analogs lack this property .
Heterocyclic and Sulfur-Containing Derivatives
Table 3: Heterocyclic Analogues
Biological Activity
Ethyl 4-(4-cyanophenyl)-3-oxobutanoate is an organic compound with notable potential in various biological applications, including antimicrobial and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Ethyl ester group
- Ketone functional group
- Cyanophenyl substituent
The molecular formula is , with a molecular weight of approximately 233.25 g/mol. The presence of the cyano group (-CN) attached to the para position of the phenyl ring significantly influences its biological reactivity and potential therapeutic effects .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
A significant area of study focuses on the anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves interaction with specific molecular targets, leading to the activation of apoptotic pathways .
Key Findings from Research:
- Cell Viability: In experiments involving Ehrlich Ascites Carcinoma (EAC) cells, treatment with the compound resulted in a 100% reduction in tumor cell viability .
- Mechanism of Action: The compound's mechanism includes oxidative stress induction and modulation of apoptotic factors such as Bcl-2 and Bax, which are crucial in regulating cell death .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Methodology | Results |
|---|---|---|---|
| Study 1 | Evaluate antimicrobial activity | In vitro testing against bacterial strains | Showed significant inhibition of bacterial growth |
| Study 2 | Assess anticancer effects on EAC cells | In vivo experiments on mice | Achieved 100% reduction in tumor cell viability; no adverse effects on liver or kidney function observed |
| Study 3 | Investigate antioxidant properties | Measurement of total antioxidant capacity | Indicated strong antioxidant activity, supporting its potential as a therapeutic agent |
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions: The cyano group can act as an electrophile, facilitating reactions with nucleophiles.
- Nucleophilic Addition: The ketone group undergoes nucleophilic addition reactions, enhancing its reactivity.
- Hydrolysis Reactions: The ester group may participate in hydrolysis, further influencing its biological interactions .
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(4-bromophenyl)-3-oxobutanoate | Contains bromine instead of cyanide | Potentially different biological activity due to bromine's presence |
| Ethyl 2-(4-cyanophenyl)acetate | Contains an acetate instead of a butanoate | Different ester properties affecting solubility |
This comparison illustrates how variations in substituents can influence biological activity and reactivity patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
